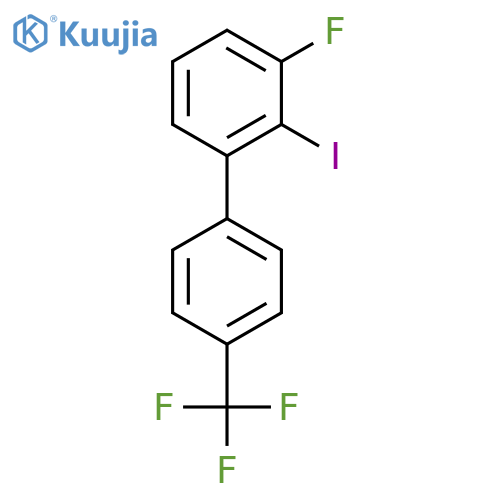Cas no 1261805-39-3 (3-Fluoro-2-iodo-4'-(trifluoromethyl)biphenyl)

3-Fluoro-2-iodo-4'-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-2-iodo-4'-(trifluoromethyl)biphenyl
-
- インチ: 1S/C13H7F4I/c14-11-3-1-2-10(12(11)18)8-4-6-9(7-5-8)13(15,16)17/h1-7H
- InChIKey: NXTHPGYLPRNQJB-UHFFFAOYSA-N
- SMILES: IC1C(=CC=CC=1C1C=CC(C(F)(F)F)=CC=1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 271
- XLogP3: 5.2
- トポロジー分子極性表面積: 0
3-Fluoro-2-iodo-4'-(trifluoromethyl)biphenyl Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011006213-1g |
3-Fluoro-2-iodo-4'-(trifluoromethyl)biphenyl |
1261805-39-3 | 97% | 1g |
1,460.20 USD | 2021-07-05 | |
| Alichem | A011006213-500mg |
3-Fluoro-2-iodo-4'-(trifluoromethyl)biphenyl |
1261805-39-3 | 97% | 500mg |
855.75 USD | 2021-07-05 | |
| Alichem | A011006213-250mg |
3-Fluoro-2-iodo-4'-(trifluoromethyl)biphenyl |
1261805-39-3 | 97% | 250mg |
470.40 USD | 2021-07-05 |
3-Fluoro-2-iodo-4'-(trifluoromethyl)biphenyl 関連文献
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
3-Fluoro-2-iodo-4'-(trifluoromethyl)biphenylに関する追加情報
Professional Introduction to 3-Fluoro-2-iodo-4'-(trifluoromethyl)biphenyl (CAS No. 1261805-39-3)
3-Fluoro-2-iodo-4'-(trifluoromethyl)biphenyl, identified by the CAS number CAS No. 1261805-39-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science. This biphenyl derivative, characterized by its unique structural motifs, exhibits a range of chemical and physical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
The compound's structure consists of two benzene rings connected at the para position, with substituents that include a fluoro group at the third position, an iodo atom at the second position, and a trifluoromethyl group at the fourth position of the terminal ring. This specific arrangement of functional groups imparts distinct electronic and steric properties, making it particularly useful in the design of novel molecules with tailored functionalities.
In recent years, the demand for advanced building blocks in drug discovery has led to increased interest in halogenated biphenyls. The presence of both fluorine and iodine atoms in 3-fluoro-2-iodo-4'-(trifluoromethyl)biphenyl enhances its reactivity, allowing for diverse chemical transformations. These transformations are crucial for constructing complex molecular architectures, which are often required in the development of new therapeutic agents.
The pharmaceutical industry has been exploring halogenated biphenyls for their potential as pharmacophores due to their ability to modulate biological pathways effectively. For instance, studies have shown that biphenyl derivatives can interact with enzymes and receptors in ways that may lead to therapeutic benefits. The introduction of fluorine and iodine substituents can fine-tune these interactions, improving both potency and selectivity.
One of the most compelling aspects of 3-fluoro-2-iodo-4'-(trifluoromethyl)biphenyl is its utility as a cross-coupling partner. The iodo group, in particular, is well-suited for palladium-catalyzed reactions such as Suzuki-Miyaura coupling, which is widely used in constructing biaryl systems. These biaryl structures are common motifs in many active pharmaceutical ingredients (APIs). The trifluoromethyl group further enhances the compound's suitability for such reactions by providing steric hindrance and electronic effects that can influence reaction outcomes.
Recent research has highlighted the role of trifluoromethylated compounds in medicinal chemistry. The trifluoromethyl group is known to improve metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of 3-fluoro-2-iodo-4'-(trifluoromethyl)biphenyl, these properties make it an attractive scaffold for developing drugs that require enhanced pharmacokinetic profiles.
The synthesis of 3-fluoro-2-iodo-4'-(trifluoromethyl)biphenyl involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. Key steps often include halogenation reactions, cross-coupling processes, and functional group modifications. Each step must be carefully optimized to ensure high yields and purity, which are critical for pharmaceutical applications.
The compound's versatility extends beyond pharmaceuticals into materials science. Halogenated biphenyls have been investigated for their potential use in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. The electronic properties conferred by the fluoro and trifluoromethyl groups can influence charge transport mechanisms, making these compounds promising candidates for advanced material applications.
In conclusion, 3-fluoro-2-iodo-4'-(trifluoromethyl)biphenyl (CAS No. 1261805-39-3) is a multifaceted compound with significant potential in both pharmaceutical and materials science domains. Its unique structural features and reactivity make it a valuable tool for synthetic chemists seeking to develop novel molecules with tailored properties. As research continues to uncover new applications for halogenated biphenyls, compounds like this one are likely to play an increasingly important role in advancing scientific and technological innovation.
1261805-39-3 (3-Fluoro-2-iodo-4'-(trifluoromethyl)biphenyl) Related Products
- 1601153-90-5(1-(Bromomethyl)-4-propylcyclohexan-1-ol)
- 929973-39-7(5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole)
- 1780549-88-3(2-{2H,4H,5H,6H-cyclopentacpyrazol-3-yl}propan-2-ol)
- 1563438-23-2(3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol)
- 53389-10-9({spiro2.2pentan-1-yl}methanol)
- 1261920-52-8(2-chloro-5-(2-chloro-4-methylphenyl)phenol)
- 18300-31-7(Quinolinium,1-ethyl-4-[5-(1-ethyl-4(1H)-quinolinylidene)-1,3-pentadien-1-yl]-, iodide (1:1))
- 1251686-47-1(2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine)
- 946726-33-6(3-Iodophenyl4-piperidinylether)
- 477189-65-4((E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)




